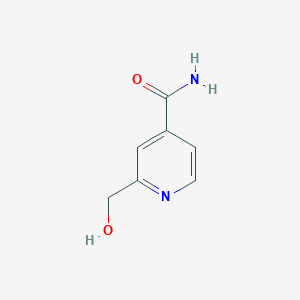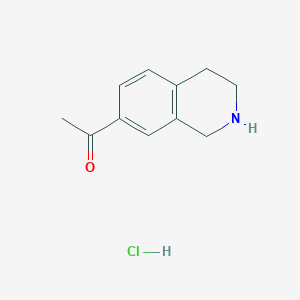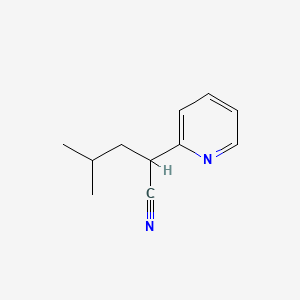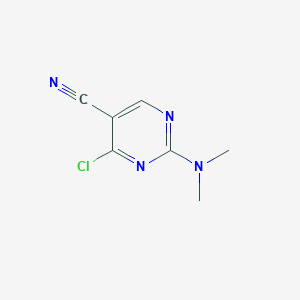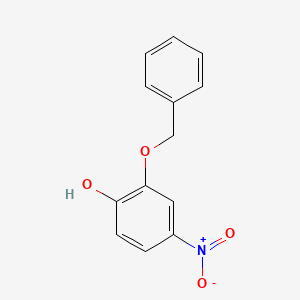
3,3'-Dibromodiphenyl ether
Vue d'ensemble
Description
3,3'-Dibromodiphenyl ether, also known as Bromodiphenyl Ether, is a brominated flame retardant used in a variety of consumer products. It is an organobromine compound that is used as a flame retardant in plastics, textiles, and other materials. Bromodiphenyl Ether is a member of the class of compounds known as brominated flame retardants (BFRs). BFRs are used to reduce the flammability of materials, and are often found in consumer products such as furniture, electronics, and toys. Bromodiphenyl Ether has been found to be persistent in the environment, and has been linked to a variety of health concerns.
Applications De Recherche Scientifique
Anaerobic Microbial and Photochemical Degradation
3,3'-Dibromodiphenyl ether has been studied for its degradation pathways. In one study, the anaerobic microbial and photochemical degradation pathways of 4,4'-dibromodiphenyl ether (a compound structurally similar to 3,3'-dibromodiphenyl ether) were examined, showing reductive debromination in a biological reactor. This study suggests the potential for microbial and photochemical degradation pathways in treating environmental contamination by such compounds (Rayne, Ikonomou, & Whale, 2003).
Gas-Phase Reactions with OH Radicals
Another area of research involves the gas-phase kinetics of the reaction of OH radicals with polybrominated diphenyl ethers (PBDEs), which includes compounds like 3,3'-dibromodiphenyl ether. This study provides insights into the atmospheric behavior and potential environmental impact of these compounds (Raff & Hites, 2006).
Photolytic Degradation Under UV-Lamp and Solar Irradiations
The photolytic degradation of PBDEs under UV-lamp and solar irradiations is another significant area of research. This is crucial for understanding the environmental fate of these compounds and designing remediation processes (Shih & Wang, 2009).
Toxicity Evaluation in Zebrafish
The toxicity of various diphenyl ethers, including 4,4'-dibromodiphenyl ether (structurally related to 3,3'-dibromodiphenyl ether), on adult and embryonic zebrafish has been evaluated, providing critical information on the ecological and health risks posed by these compounds (Qin et al., 2014).
Identification and Quantification of Photolysis Products
Research has been conducted to identify and quantify the products formed after the UV irradiation of decabromodiphenyl ether, another related compound. This work is aimed at assessing the transformation products and their potential environmental and health impacts (Christiansson et al., 2009).
Bioaccumulation and Transformation in Aquatic Species
The bioaccumulation, depuration, and transformation of 4,4'-dibromodiphenyl ether in aquatic species such as crucian carp have been studied. This research helps in understanding the environmental persistence and ecological effects of these compounds (Cheng et al., 2012).
Propriétés
IUPAC Name |
1-bromo-3-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSVFJIXSNRBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534622 | |
| Record name | 1,1'-Oxybis(3-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dibromodiphenyl ether | |
CAS RN |
6903-63-5 | |
| Record name | 3,3'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Oxybis(3-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YBK0DM5OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



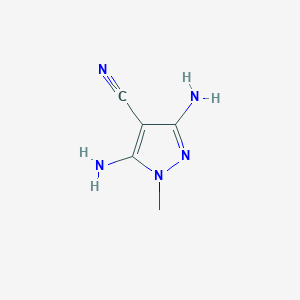
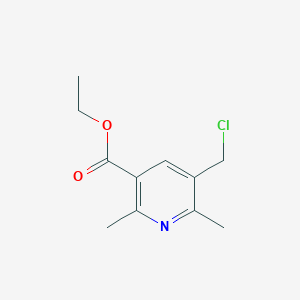
![7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1626089.png)

![1'-Benzyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1626091.png)
![(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine](/img/structure/B1626093.png)


